4-Nitro-2-(trifluoromethyl)benzoyl chloride
Overview
Description
4-Nitro-2-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3 and a molecular weight of 253.56 g/mol . It is a white to pale yellow crystalline powder with a melting point of 138-142°C and a boiling point of 283.2°C . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and pesticides .
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)benzoyl chloride has several scientific research applications:
Biology: The compound is used in the derivatization of biological molecules for analytical purposes.
Medicine: It is involved in the synthesis of potential drug candidates and pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
4-Nitro-2-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobenzotrifluoride with nitric acid and sulfuric acid to produce 4-nitro-2-(trifluoromethyl)benzoic acid, which is then converted to the benzoyl chloride derivative using thionyl chloride . Another method involves the reaction of 2-trifluoromethylbenzocyanide with a nitrating agent . Industrial production typically involves similar reaction conditions but on a larger scale, with careful control of temperature and reaction times to ensure high yields and purity .
Chemical Reactions Analysis
4-Nitro-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common reagents used in these reactions include thionyl chloride, nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is the basis for its use in the synthesis of various derivatives . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
4-Nitro-2-(trifluoromethyl)benzoyl chloride can be compared with similar compounds such as:
2-Nitro-4-(trifluoromethyl)benzoyl chloride: This compound has a similar structure but with different positions of the nitro and trifluoromethyl groups, leading to different reactivity and applications.
4-Nitrobenzoyl chloride: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group, affecting its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, particularly its enhanced reactivity due to the trifluoromethyl group.
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(13(15)16)3-6(5)8(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLENXPZKYQCBKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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